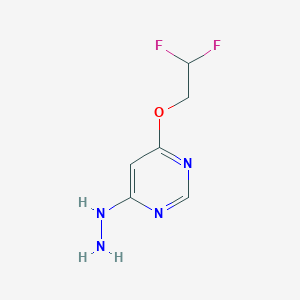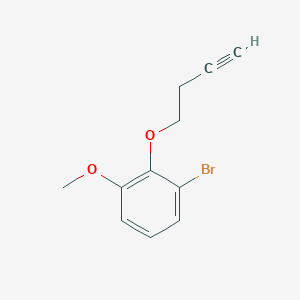
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene is an organic compound that features a benzene ring substituted with azidoethoxy, chloro, and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-2-fluorobenzene.
Nucleophilic Substitution: The 1-chloro-2-fluorobenzene undergoes a nucleophilic substitution reaction with 2-azidoethanol in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Click Chemistry: Copper(I) bromide (CuBr) and a suitable alkyne in the presence of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Aplicaciones Científicas De Investigación
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Bioconjugation: The azido group allows for bioconjugation with various biomolecules, facilitating the study of biological processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene depends on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles, a reaction that is highly efficient and specific. In medicinal chemistry, the compound may interact with biological targets through its functional groups, potentially inhibiting or modulating the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Azidoethoxy)phenol: Similar structure but lacks the chloro and fluoro substituents.
4-(2-Azidoethoxy)benzaldehyde: Contains an aldehyde group instead of chloro and fluoro substituents.
4-(2-Azidoethoxy)benzoic acid: Contains a carboxylic acid group instead of chloro and fluoro substituents.
Uniqueness
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents with the azidoethoxy group makes it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
4-(2-azidoethoxy)-1-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN3O/c9-7-2-1-6(5-8(7)10)14-4-3-12-13-11/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEPSMZWOHBWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN=[N+]=[N-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-3',4'-dichloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7973110.png)



![(2R)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B7973124.png)

![(2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B7973128.png)



![3-[(4-Chloro-3-fluorophenoxy)methyl]piperidine](/img/structure/B7973155.png)
